7-Bromochroman-2-one
Overview
Description
7-Bromochroman-2-one, also known as 7-bromo-2-chromanone, is a heterocyclic organic compound with the molecular formula C9H7BrO2. It is a derivative of chromanone, where a bromine atom is substituted at the 7th position of the chromanone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromochroman-2-one can be synthesized through several methods. One common approach involves the hydrogenation addition of 7-bromo-benzopyrone catalyzed by Wilkinson’s catalyst, Rhodium (I) tris (triphenylphosphine) chloride. The reaction is carried out in ethanol under hydrogen pressure at 70°C for 20 hours, yielding this compound with a yield of approximately 79.8% .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Bromochroman-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chroman-2,3-diones.
Reduction: Reduction reactions can convert it into 7-bromo-chroman-2-ol.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Chroman-2,3-diones.
Reduction: 7-Bromo-chroman-2-ol.
Substitution: Various 7-substituted chroman-2-one derivatives.
Scientific Research Applications
7-Bromochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 7-bromochroman-2-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine substitution but shares the core chromanone structure.
7-Chlorochroman-2-one: Similar structure with chlorine instead of bromine at the 7th position.
7-Methoxychroman-2-one: Contains a methoxy group at the 7th position instead of bromine.
Uniqueness: 7-Bromochroman-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and enhancing its pharmacological potential .
Properties
IUPAC Name |
7-bromo-3,4-dihydrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCPFOHVVSSCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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